molecular formula C21H21NO5S B11394665 ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11394665
M. Wt: 399.5 g/mol
InChI Key: LROBPRIBJOEUES-UHFFFAOYSA-N
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Description

ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene core and a thiophene ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Amido Group: The amido group can be introduced by reacting the chromene derivative with an amine in the presence of a coupling agent such as EDCI or DCC.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur or a sulfur-containing reagent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other chromene derivatives and thiophene-containing compounds.

    Chromene Derivatives: Known for their antioxidant, anti-inflammatory, and anticancer activities.

    Thiophene Derivatives: Known for their applications in organic electronics and medicinal chemistry.

Uniqueness

The uniqueness of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its combined chromene-thiophene structure, which may confer unique biological and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S/c1-5-13-7-8-16-14(9-13)15(23)10-17(27-16)19(24)22-20-18(21(25)26-6-2)11(3)12(4)28-20/h7-10H,5-6H2,1-4H3,(H,22,24)

InChI Key

LROBPRIBJOEUES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Origin of Product

United States

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